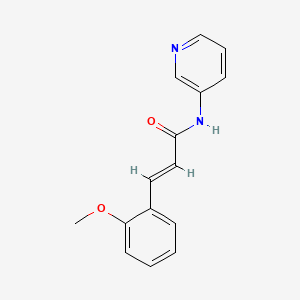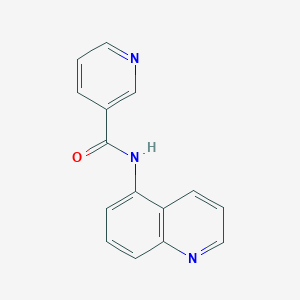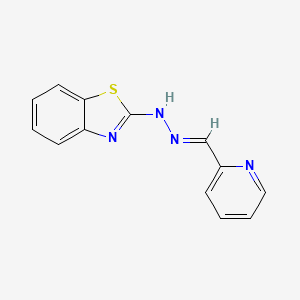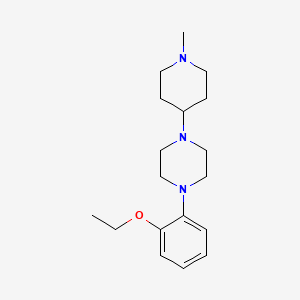
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide is a compound that belongs to the class of thiophene carboxamides. It has been synthesized using various methods, and its scientific research applications have been explored in different fields.
Wirkmechanismus
The mechanism of action of 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide. One direction is to further investigate its mechanism of action and optimize its efficacy as an anti-cancer agent. Another direction is to explore its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain enzymes that are involved in inflammation. Additionally, its potential as a drug candidate for other diseases should be explored.
Synthesemethoden
Several methods have been used to synthesize 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide. One of the most common methods is the reaction between 4-methoxybenzaldehyde, isobutyryl chloride, and 4,5-dimethylthiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction yields 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide as a white solid.
Wissenschaftliche Forschungsanwendungen
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-10(2)16(21)20-18-15(11(3)12(4)24-18)17(22)19-13-6-8-14(23-5)9-7-13/h6-10H,1-5H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUOKJCGSRIILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)OC)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)



![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)
![2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)




![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5771243.png)
![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)